1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is C23H30N2O4, and it is characterized by a unique structure that includes a piperazine moiety, which is often associated with various pharmacological activities. The compound's structure can be represented using the Simplified Molecular Input Line Entry System notation as follows: CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)OC)O .
The compound belongs to the class of organic compounds known as phenylpropanoids, which are characterized by their phenolic structures and diverse biological activities. Additionally, it features a piperazine ring, indicating potential psychoactive properties commonly explored in drug development.
The synthesis of 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented, similar compounds have been synthesized through condensation reactions involving oxiran derivatives and amines .
In general, the synthesis may include the following steps:
The molecular structure of 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one features:
While specific reactions involving this compound are not well-documented, compounds of similar structure often undergo several types of chemical reactions:
These reactions can be influenced by factors such as solvent choice and temperature, which must be optimized for desired outcomes in synthetic pathways.
The physical properties of 1-(4-{2-Hydroxy-3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one include:
Key chemical properties include:
Predicted collision cross-section data indicates interactions with ions, which could be relevant in mass spectrometry applications .
This compound has potential applications in medicinal chemistry and pharmacology due to its structural characteristics suggesting possible activity against various diseases. It may be explored for:
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4